molecular formula C15H15BrF3N3O4 B2598594 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097867-19-9

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Katalognummer: B2598594
CAS-Nummer: 2097867-19-9
Molekulargewicht: 438.201
InChI-Schlüssel: QCPFZISTRCYMKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a structurally complex small molecule featuring a piperidine core substituted with a 5-bromofuran-2-carbonyl group at the 1-position and an imidazolidine-2,4-dione moiety at the 4-position. The imidazolidinedione ring is further modified with a 2,2,2-trifluoroethyl group at the 3-position.

Eigenschaften

IUPAC Name

1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3N3O4/c16-11-2-1-10(26-11)13(24)20-5-3-9(4-6-20)21-7-12(23)22(14(21)25)8-15(17,18)19/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFZISTRCYMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Bromofuran Moiety: The initial step involves the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Coupling with Piperidine: The bromofuran-2-carboxylic acid is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(5-bromofuran-2-carbonyl)piperidin-4-yl.

    Formation of Imidazolidine-2,4-dione Core: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethylamine and a suitable isocyanate to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Wirkmechanismus

The mechanism of action of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may interact with hydrophobic pockets, while the imidazolidine-2,4-dione core can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be contextualized against analogous compounds, as detailed below:

Structural Analogues and Key Modifications

Compound ID Acyl Group on Piperidine Imidazolidinedione Substituent Molecular Weight (g/mol) Key Features
Target Compound 5-Bromofuran-2-carbonyl 2,2,2-Trifluoroethyl ~460 (estimated) Bromine for halogen bonding; trifluoroethyl for lipophilicity/metabolic stability
, Compound 36 2,2,2-Trifluoroethyl-piperidine-4-carbonyl 1,3-Dimethylpyridinone N/A Trifluoroethyl on piperidine; pyridinone core instead of imidazolidinedione
Compound Benzothiophene-2-carbonyl 2,2,2-Trifluoroethyl N/A Benzothiophene (larger aromatic system) increases lipophilicity
Compound 7-Methoxybenzofuran-2-carbonyl 2,2,2-Trifluoroethyl 439.3851 Methoxy group enhances electron density; benzofuran for π-π interactions
Compound 3-(4-Methoxyphenyl)propanoyl 2,2,2-Trifluoroethyl 427.4175 Propanoyl chain introduces flexibility; methoxyphenyl for polar interactions

Biologische Aktivität

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097867-19-9) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15BrF3N3O4C_{15}H_{15}BrF_{3}N_{3}O_{4}, with a molecular weight of 438.20 g/mol. The structure includes a bromofuran moiety, a piperidine ring, and an imidazolidine dione core, which are significant for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₁₅BrF₃N₃O₄
Molecular Weight438.20 g/mol
CAS Number2097867-19-9

Antidepressant Potential

Recent studies have indicated that compounds similar to 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione may exhibit antidepressant properties. For instance, derivatives of imidazolidine diones have been evaluated for their effects on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. These studies suggest that the compound could act as a mixed ligand with potential therapeutic effects in mood disorders .

The proposed mechanisms of action for this compound include:

  • Serotonin Receptor Modulation : The compound may interact with serotonin receptors, which are crucial in regulating mood and anxiety.
  • PDE Inhibition : By inhibiting phosphodiesterases, the compound could increase levels of cyclic AMP (cAMP), enhancing neurotransmitter signaling pathways associated with mood regulation .
  • Enzyme Inhibition : The presence of the hydantoin-like structure suggests potential enzyme inhibitory properties similar to other known hydantoin derivatives.

Study on Antidepressant Activity

A notable study involved the synthesis of various piperazine derivatives that demonstrated significant antidepressant activity in animal models using the forced swim test (FST). Compounds similar to the one in focus showed promising results comparable to established antidepressants like fluoxetine .

Anti-inflammatory and Analgesic Properties

In addition to its antidepressant effects, related compounds have exhibited anti-inflammatory and analgesic activities. For example, a series of piperazine derivatives were tested for their anti-inflammatory effects and showed significant reductions in inflammation at doses around 10 mg/kg in vivo . This suggests that the biological activity of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione might extend beyond mood disorders to include pain management.

Q & A

Q. What are the critical steps for synthesizing 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling the 5-bromofuran-2-carbonyl moiety to the piperidine ring via nucleophilic acyl substitution, followed by imidazolidine-dione ring formation. Key steps include:
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
  • Purity Validation : Employ HPLC with a C18 column and UV detection (λ = 254 nm) alongside LC-MS for mass confirmation .
  • Crystallization : Optimize solvent systems (e.g., dichloromethane/methanol) for final product recrystallization to ≥98% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in DMSO-d₆ to confirm substituent positions (e.g., trifluoroethyl group at δ ~4.2 ppm) and detect stereochemical impurities .
  • IR Spectroscopy : Identify carbonyl stretches (e.g., imidazolidine-dione C=O at ~1750 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS for exact mass verification (e.g., [M+H]⁺ expected within 1 ppm error) .

Q. How do solubility properties influence experimental design for this compound?

  • Methodological Answer : The compound’s limited aqueous solubility (logP ~3.5 predicted) necessitates:
  • Solvent Screening : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as primary solvents for in vitro assays.
  • Co-solvents : Use cyclodextrins or polyethylene glycol (PEG) to enhance solubility in biological buffers .

Advanced Research Questions

Q. How can computational methods optimize the reaction pathway for this compound?

  • Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in the piperidine-furan coupling step. Pair this with cheminformatics tools to predict optimal reaction conditions (e.g., catalyst loading, temperature) and reduce trial-and-error experimentation . For example, ICReDD’s reaction path search methods can narrow down solvent choices (e.g., THF vs. acetonitrile) to improve yield by 20–30% .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer :
  • Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with NMR data to resolve ambiguities in stereochemistry .
  • Dynamic NMR : Use variable-temperature 1^1H NMR to detect rotational barriers in the piperidine ring .
  • Computational Validation : Compare experimental IR spectra with simulated spectra from Gaussian software to confirm functional group assignments .

Q. How can Design of Experiments (DOE) improve yield in multi-step synthesis?

  • Methodological Answer : Implement a fractional factorial design to optimize variables:
  • Factors : Reaction temperature (50–100°C), catalyst concentration (1–5 mol%), and solvent polarity (THF vs. dichloromethane).
  • Response Surface Methodology : Identify interactions between factors (e.g., higher temperatures reduce reaction time but increase side products).
  • Case Study : A Central Composite Design reduced the number of experiments by 40% while achieving 85% yield in the imidazolidine-dione cyclization step .

Q. How to design stability studies under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Conditions : 40°C/75% RH for 6 months, with sampling at 0, 1, 3, and 6 months.
  • Analytical Methods : Monitor degradation via HPLC (e.g., new peaks at RRT 1.2 indicate hydrolysis of the bromofuran group) .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C, assuming first-order degradation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.